molecular formula C10H18O2 B2412410 1,4,4-Trimethylcyclohexane-1-carboxylic acid CAS No. 1468421-46-6

1,4,4-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B2412410
CAS No.: 1468421-46-6
M. Wt: 170.252
InChI Key: XGGZKBKOKROZMK-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a carboxylic acid functional group

Scientific Research Applications

1,4,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4-Trimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. Here is a general synthetic route:

    Alkylation: Cyclohexanone is subjected to alkylation using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Oxidation: The resulting 1,4,4-trimethylcyclohexanol is then oxidized to 1,4,4-trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Carboxylation: Finally, the ketone is converted to the carboxylic acid via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of more robust catalysts to enhance yield and purity. The specifics of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters, amides, and other functional derivatives.

Mechanism of Action

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different physical and chemical properties.

    1,2,4-Trimethylcyclohexane-1-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.

    1,4-Dimethylcyclohexane-1-carboxylic acid: Fewer methyl groups, affecting its steric and electronic characteristics.

Uniqueness

1,4,4-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features can influence its reactivity, making it suitable for particular synthetic applications and potentially offering unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,4,4-trimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGZKBKOKROZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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